N-[4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyloxycarbonyloxy]succinimide
CAS No.: 825635-46-9
Cat. No.: VC8171281
Molecular Formula: C18H14F9NO5
Molecular Weight: 495.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825635-46-9 |
|---|---|
| Molecular Formula | C18H14F9NO5 |
| Molecular Weight | 495.3 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) [4-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)phenyl]methyl carbonate |
| Standard InChI | InChI=1S/C18H14F9NO5/c19-15(20,16(21,22)17(23,24)18(25,26)27)8-7-10-1-3-11(4-2-10)9-32-14(31)33-28-12(29)5-6-13(28)30/h1-4H,5-9H2 |
| Standard InChI Key | ZCRHOADSHVJCKU-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)OCC2=CC=C(C=C2)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)OCC2=CC=C(C=C2)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The compound’s molecular formula is C₁₈H₁₄F₉NO₅, reflecting an 18-carbon backbone with nine fluorine atoms concentrated in the nonafluorohexyl moiety . The succinimide core (C₄H₃NO₂) is linked via a carbonate ester to a benzyl group, which itself is substituted at the para position with the fluorinated chain. This arrangement is captured in the SMILES notation:
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=C(C=C2)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F .
Crystallographic and Stereochemical Considerations
While single-crystal X-ray data for this specific derivative remain unpublished, structural analogs such as N-(benzyloxycarbonyloxy)succinimide (CAS 13139-17-8) exhibit planar succinimide rings with torsional angles ≤5° between adjacent carbonyl groups . The nonafluorohexyl chain likely adopts a helical conformation due to steric and electronic repulsion between fluorine atoms, a common feature in perfluoroalkylated aromatics .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound is inferred to follow a multi-step protocol:
-
Fluoroalkylation of Benzyl Alcohol: 4-(Nonafluorohexyl)benzyl alcohol is prepared via Ullmann coupling or radical addition of perfluorohexyl iodide to 4-vinylbenzyl alcohol .
-
Carbonate Formation: Reaction with phosgene or triphosgene yields the corresponding chloroformate intermediate.
-
Succinimide Conjugation: Condensation with N-hydroxysuccinimide in the presence of a base (e.g., triethylamine) forms the final product .
Purification and Characterization
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from acetone/water mixtures . Purity is confirmed via HPLC (>97.5%) and ¹⁹F NMR spectroscopy, with characteristic CF₂/CF₃ signals at δ -80 to -125 ppm .
Physicochemical Properties
Spectroscopic Profiles
| Technique | Key Features |
|---|---|
| IR (ATR) | ν(C=O) 1780 cm⁻¹ (succinimide), 1745 cm⁻¹ (carbonate), ν(C-F) 1150–1250 cm⁻¹ |
| ¹H NMR | δ 7.4–7.2 ppm (benzyl aromatic), δ 4.5 ppm (OCH₂), δ 2.8 ppm (succinimide) |
| ¹³C NMR | δ 168 ppm (succinimide C=O), δ 155 ppm (carbonate C=O), δ 120–140 ppm (CF₃) |
Functional Applications
Peptide and Protein Modification
As a fluorinated analog of Z-OSu (benzyloxycarbonyloxysuccinimide), this compound serves as an N-protecting group in peptide synthesis. The nonafluorohexyl chain enhances:
-
Lipophilicity: Facilitates membrane permeability in bioactive peptides .
-
Metabolic Stability: Fluorine’s inductive effect reduces susceptibility to enzymatic cleavage .
-
Solubility in Fluorous Media: Enables phase-tagging strategies for parallel synthesis .
Surface Functionalization
The compound’s ability to form stable carbonate linkages makes it suitable for modifying hydroxyl-rich surfaces (e.g., cellulose, silica). Applications include:
-
Antifouling Coatings: Fluorinated layers reduce protein adhesion in biomedical devices .
-
Chromatographic Phases: Perfluoroalkylated stationary phases for reversed-phase HPLC .
| Supplier | Purity | Packaging | Price (USD) | Lead Time |
|---|---|---|---|---|
| Santa Cruz Biotechnology | ≥97% | 1 g | $173.90 | 8–12 weeks |
| Aladdin Scientific | ≥98% | 1 g | $180.00 | 12–16 weeks |
Future Research Directions
-
Catalytic Asymmetric Modifications: Exploring chiral catalysts to synthesize enantiopure fluorinated derivatives.
-
Bioconjugation Studies: Assessing stability in physiological buffers for drug delivery applications.
-
Environmental Impact: Investigating the biodegradation of perfluoroalkyl succinimides under aerobic/anaerobic conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume